6'-O-beta-D-Glucopyranosyl phlorigidoside C
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Overview
Description
6’-O-beta-D-Glucopyranosyl phlorigidoside C is a chemical compound with the molecular formula C23H34O16 and a molecular weight of 566.51 g/mol . It is an iridoid glycoside, a type of secondary metabolite commonly found in plants. This compound is known for its potential biological activities and is often used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-O-beta-D-Glucopyranosyl phlorigidoside C typically involves the glycosylation of phlorigidoside C with a glucopyranosyl donor. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the glycosylation process. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of 6’-O-beta-D-Glucopyranosyl phlorigidoside C involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality. The final product is then purified using techniques such as chromatography to achieve the required purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions
6’-O-beta-D-Glucopyranosyl phlorigidoside C can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or basic medium.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 6’-O-beta-D-Glucopyranosyl phlorigidoside C may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of different substituted derivatives .
Scientific Research Applications
6’-O-beta-D-Glucopyranosyl phlorigidoside C has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds in plant extracts.
Biology: It is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: It is used in the development of natural product-based formulations for cosmetics and nutraceuticals.
Mechanism of Action
The mechanism of action of 6’-O-beta-D-Glucopyranosyl phlorigidoside C involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and microbial growth. The specific molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
6’-O-beta-D-Glucopyranosyl phlorigidoside C can be compared with other iridoid glycosides, such as:
Loganin: Another iridoid glycoside with similar biological activities.
Geniposide: Known for its anti-inflammatory and hepatoprotective properties.
Catalpol: Studied for its neuroprotective and anti-diabetic effects.
Properties
Molecular Formula |
C23H34O16 |
---|---|
Molecular Weight |
566.5 g/mol |
IUPAC Name |
methyl 5-hydroxy-2-methyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate |
InChI |
InChI=1S/C23H34O16/c1-23-10-9(13(27)18(23)39-23)6(19(32)33-2)4-34-20(10)38-22-17(31)15(29)12(26)8(37-22)5-35-21-16(30)14(28)11(25)7(3-24)36-21/h4,7-18,20-22,24-31H,3,5H2,1-2H3 |
InChI Key |
WBFTYMQVABCVIU-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3C(C(C1O2)O)C(=COC3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)C(=O)OC |
Origin of Product |
United States |
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